molecular formula C20H24O6 B593240 Eupahualin C CAS No. 108525-39-9

Eupahualin C

Cat. No.: B593240
CAS No.: 108525-39-9
M. Wt: 360.406
InChI Key: FAOCYDOPXMGUET-OSTFJODSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Eupahualin C involves several steps, starting from naturally occurring precursors. The detailed synthetic routes are not widely documented, but it is known that the compound can be isolated from the herbs of Eupatorium hualienense. The isolation process typically involves solvent extraction followed by chromatographic purification to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Eupatorium hualienense. The process involves harvesting the plant material, drying, and then extracting the active compounds using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracts are then subjected to chromatographic techniques to isolate this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Eupahualin C undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying biological activities.

    Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological properties.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, leading to the formation of novel derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.

Comparison with Similar Compounds

Eupahualin C is unique among sesquiterpene lactones due to its specific structural features and potent cytotoxic activities. Similar compounds include:

    Parthenolide: Another sesquiterpene lactone with notable anti-cancer properties.

    Artemisinin: Known for its anti-malarial activity, it also exhibits cytotoxic effects on cancer cells.

    Helenalin: A sesquiterpene lactone with anti-inflammatory and anti-cancer activities.

Compared to these compounds, this compound stands out due to its specific activity against chronic myelogenous leukemia and bone cancer cells .

Properties

IUPAC Name

[(3aR,4R,6E,10E,11aR)-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-12-5-4-6-15(11-22)10-17(25-19(23)13(2)7-8-21)18-14(3)20(24)26-16(18)9-12/h6-7,9,11,16-18,21H,3-5,8,10H2,1-2H3/b12-9+,13-7+,15-6+/t16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOCYDOPXMGUET-OSTFJODSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(CC(=CCC1)C=O)OC(=O)C(=CCO)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C\CC1)/C=O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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